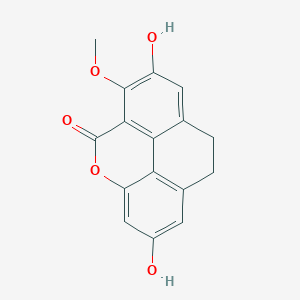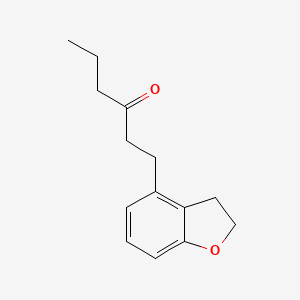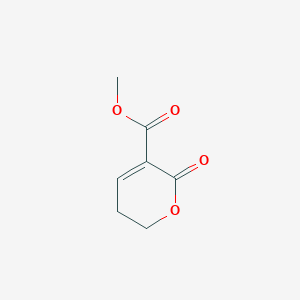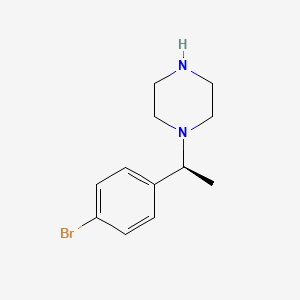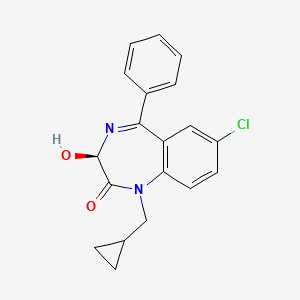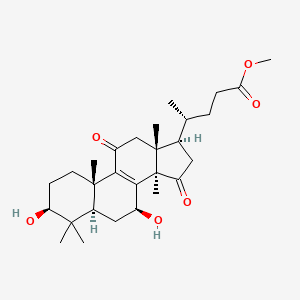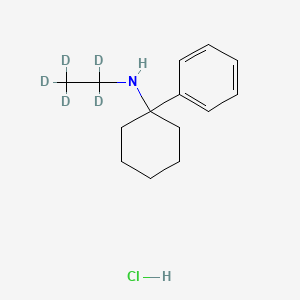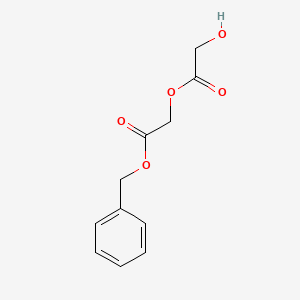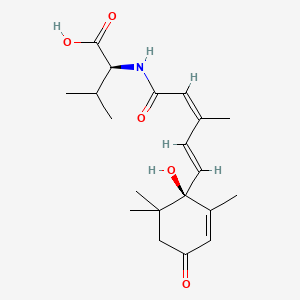
(+)-cis,trans-Abscisic Acid-L-valine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(+)-cis,trans-Abscisic Acid-L-valine is a compound that combines the properties of abscisic acid and L-valine. Abscisic acid is a plant hormone involved in various plant developmental processes and stress responses, while L-valine is an essential amino acid that plays a crucial role in protein synthesis and muscle metabolism.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (+)-cis,trans-Abscisic Acid-L-valine typically involves the esterification of abscisic acid with L-valine. This process can be carried out using various catalysts and solvents to optimize yield and purity. Common reaction conditions include the use of acid or base catalysts, elevated temperatures, and specific solvents that facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound often employs microbial fermentation techniques. Microorganisms such as Corynebacterium glutamicum are engineered to produce L-valine, which is then chemically modified to form the desired compound. This method is preferred for its efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
(+)-cis,trans-Abscisic Acid-L-valine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Various substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s properties.
Applications De Recherche Scientifique
(+)-cis,trans-Abscisic Acid-L-valine has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its role in plant stress responses and developmental processes.
Medicine: Research explores its potential therapeutic effects, including its role in muscle metabolism and protein synthesis.
Industry: It is used in the production of various biochemical products and as a precursor in pharmaceutical synthesis
Mécanisme D'action
The mechanism of action of (+)-cis,trans-Abscisic Acid-L-valine involves its interaction with specific molecular targets and pathways. In plants, abscisic acid binds to receptors that regulate stress responses and developmental processes. L-valine, on the other hand, is involved in protein synthesis and muscle metabolism through its incorporation into proteins and activation of signaling pathways such as the mTOR pathway .
Comparaison Avec Des Composés Similaires
(+)-cis,trans-Abscisic Acid-L-valine can be compared with other branched-chain amino acids such as leucine and isoleucine. While all three amino acids play crucial roles in protein synthesis and muscle metabolism, L-valine is unique in its specific interactions and metabolic pathways. Additionally, the combination with abscisic acid provides unique properties not found in other branched-chain amino acids .
Similar Compounds
Leucine: Another branched-chain amino acid involved in protein synthesis and muscle metabolism.
Isoleucine: Similar to leucine and valine, it plays a role in protein synthesis and energy production.
Propriétés
Formule moléculaire |
C20H29NO5 |
|---|---|
Poids moléculaire |
363.4 g/mol |
Nom IUPAC |
(2S)-2-[[(2Z,4E)-5-[(1R)-1-hydroxy-2,6,6-trimethyl-4-oxocyclohex-2-en-1-yl]-3-methylpenta-2,4-dienoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C20H29NO5/c1-12(2)17(18(24)25)21-16(23)9-13(3)7-8-20(26)14(4)10-15(22)11-19(20,5)6/h7-10,12,17,26H,11H2,1-6H3,(H,21,23)(H,24,25)/b8-7+,13-9-/t17-,20-/m0/s1 |
Clé InChI |
COFZPSSKTBVYKR-HSVLTRNASA-N |
SMILES isomérique |
CC1=CC(=O)CC([C@@]1(/C=C/C(=C\C(=O)N[C@@H](C(C)C)C(=O)O)/C)O)(C)C |
SMILES canonique |
CC1=CC(=O)CC(C1(C=CC(=CC(=O)NC(C(C)C)C(=O)O)C)O)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


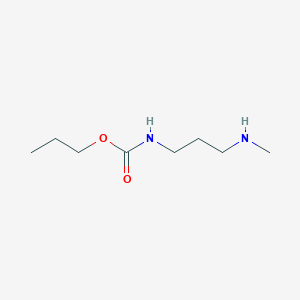
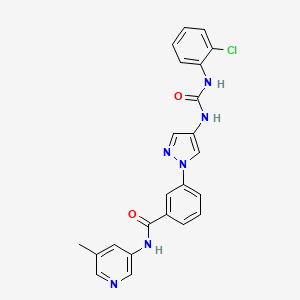
![Butanedioic acid;2-[4-[3-(2-chlorothioxanthen-9-ylidene)propyl]piperazin-1-yl]-1,1,2,2-tetradeuterioethanol](/img/structure/B13444033.png)
pyrimidin-2-one](/img/structure/B13444037.png)
